2-(6-(benzylthio)-9H-purin-9-yl)ethanol
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Overview
Description
2-(6-(Benzylthio)-9H-purin-9-yl)ethanol is a synthetic organic compound that belongs to the purine family This compound features a purine base with a benzylthio group at the 6-position and an ethanol group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(benzylthio)-9H-purin-9-yl)ethanol typically involves multiple steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with benzylthiol to introduce the benzylthio group at the 6-position. This reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Alkylation: The resulting 6-(benzylthio)purine is then subjected to an alkylation reaction with ethylene oxide or a similar reagent to introduce the ethanol group at the 9-position. This step may require a catalyst such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzylthio group can be reduced to a thiol group under specific conditions.
Substitution: The purine ring can participate in various substitution reactions, particularly at the 6-position if the benzylthio group is a leaving group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(6-(benzylthio)-9H-purin-9-yl)acetaldehyde or 2-(6-(benzylthio)-9H-purin-9-yl)acetic acid.
Reduction: Formation of 2-(6-(thiol)-9H-purin-9-yl)ethanol.
Substitution: Formation of various substituted purines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-(benzylthio)-9H-purin-9-yl)ethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as DNA, RNA, and proteins. It serves as a model compound to investigate the binding affinities and specificities of purine-based ligands.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors involved in various diseases, including cancer and viral infections.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 2-(6-(benzylthio)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group and the ethanol moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
6-Benzylthio-9H-purine: Lacks the ethanol group, making it less soluble in water and potentially altering its biological activity.
2-(6-(Methylthio)-9H-purin-9-yl)ethanol: Has a methylthio group instead of a benzylthio group, which may affect its reactivity and binding properties.
2-(6-(Benzylthio)-9H-purin-9-yl)methanol: Has a methanol group instead of an ethanol group, which may influence its solubility and reactivity.
Uniqueness
2-(6-(Benzylthio)-9H-purin-9-yl)ethanol is unique due to the presence of both the benzylthio and ethanol groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2881-90-5 |
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Molecular Formula |
C14H14N4OS |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2-(6-benzylsulfanylpurin-9-yl)ethanol |
InChI |
InChI=1S/C14H14N4OS/c19-7-6-18-10-17-12-13(18)15-9-16-14(12)20-8-11-4-2-1-3-5-11/h1-5,9-10,19H,6-8H2 |
InChI Key |
GQBCTNNUQRHJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCO |
Origin of Product |
United States |
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